Hydrazinecarboximidamide, 2-(1-methylethylidene)-N-[(phenylamino)thioxomethyl]-
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Overview
Description
Hydrazinecarboximidamide, 2-(1-methylethylidene)-N-[(phenylamino)thioxomethyl]- is a complex organic compound that features a hydrazinecarboximidamide core with various substituents, including a phenylamino group and a thioxomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidamide, 2-(1-methylethylidene)-N-[(phenylamino)thioxomethyl]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of hydrazinecarboximidamide with isopropylidene derivatives under controlled conditions to introduce the 2-(1-methylethylidene) group. Subsequent reactions with phenylamino and thioxomethyl reagents yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboximidamide, 2-(1-methylethylidene)-N-[(phenylamino)thioxomethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Hydrazinecarboximidamide, 2-(1-methylethylidene)-N-[(phenylamino)thioxomethyl]- has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Hydrazinecarboximidamide, 2-(1-methylethylidene)-N-[(phenylamino)thioxomethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Hydrazinecarboximidamide, 2-methyl-
- Hydrazinecarboximidamide, 2,2’-(1,4-phenylene)bis-
- (2E)-2-[(1-chloro-3,4-dihydro-2-naphthalenyl)methylene]hydrazinecarboximidamide nitrate
Uniqueness
Hydrazinecarboximidamide, 2-(1-methylethylidene)-N-[(phenylamino)thioxomethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry, where other similar compounds may not be as effective or versatile.
Properties
CAS No. |
63467-30-1 |
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Molecular Formula |
C11H15N5S |
Molecular Weight |
249.34 g/mol |
IUPAC Name |
(1E)-1-[amino-(2-propan-2-ylidenehydrazinyl)methylidene]-3-phenylthiourea |
InChI |
InChI=1S/C11H15N5S/c1-8(2)15-16-10(12)14-11(17)13-9-6-4-3-5-7-9/h3-7H,1-2H3,(H4,12,13,14,16,17) |
InChI Key |
FWFDSNTZHZXYAD-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=NC(=S)NC1=CC=CC=C1)N)C |
Isomeric SMILES |
CC(=NN/C(=N/C(=S)NC1=CC=CC=C1)/N)C |
Canonical SMILES |
CC(=NNC(=NC(=S)NC1=CC=CC=C1)N)C |
Key on ui other cas no. |
63467-30-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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